Inhibitory Potency of N-Acetyl-beta-D-glucopyranosylamine (NAG) vs. Natural Substrate Alpha-D-Glucose
N-acetyl-beta-D-glucopyranosylamine (NAG), a derivative of beta-D-glucopyranosylamine, exhibits approximately 53-fold greater inhibitory potency against glycogen phosphorylase b (GPb) compared to the natural substrate alpha-D-glucose. [1]
| Evidence Dimension | Inhibition constant (Ki) against rabbit muscle glycogen phosphorylase b (GPb) |
|---|---|
| Target Compound Data | NAG Ki = 32 µM |
| Comparator Or Baseline | Alpha-D-glucose Ki = 1700 µM (1.7 mM) |
| Quantified Difference | ~53-fold lower Ki (higher potency) |
| Conditions | Kinetic assay with respect to glucose-1-phosphate; rabbit muscle GPb |
Why This Matters
This quantitative difference establishes NAG as a significantly more potent starting point for structure-based drug design than the natural ligand, enabling lower screening concentrations and reducing off-target effects at pharmacologically relevant doses.
- [1] Oikonomakos NG, et al. N-acetyl-beta-D-glucopyranosylamine: a potent T-state inhibitor of glycogen phosphorylase. A comparison with alpha-D-glucose. Protein Sci. 1995 Dec;4(12):2469-77. View Source
